molecular formula C13H16BrFN2O B4969354 1-(3-bromo-4-fluorobenzyl)-3-piperidinecarboxamide

1-(3-bromo-4-fluorobenzyl)-3-piperidinecarboxamide

Cat. No. B4969354
M. Wt: 315.18 g/mol
InChI Key: ZJLHBEFIDQBNHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds related to 1-(3-bromo-4-fluorobenzyl)-3-piperidinecarboxamide involves several chemical reactions. A study by Proszenyák et al. (2005) describes the synthesis of a related compound, 4-(4-fluorobenzyl)piperidine, through a Grignard reaction followed by deoxygenation and heteroatomic ring saturation using a palladium on carbon catalyst (Proszenyák et al., 2005).

Molecular Structure Analysis

  • Molecular structure characterization often includes spectroscopic methods like NMR, IR, and MS. For instance, the synthesis and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide by Bi (2014) involved 1H NMR, 13C NMR, and MS for structure elucidation (Bi, 2014).

Chemical Reactions and Properties

  • Chemical reactions involving compounds like this compound may include nucleophilic substitution, cyclization, and others. For example, the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide involved nucleophilic displacement of bromide (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

  • The physical properties of such compounds, including solubility, melting point, and boiling point, are crucial for understanding their behavior under different conditions. These properties are typically determined through experimental methods.

Chemical Properties Analysis

  • Chemical properties include reactivity, stability, and compatibility with other substances. Studies like that of Kolhatkar et al. (2003), which explored the structure-activity relationship of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, provide insight into the chemical behavior of similar compounds (Kolhatkar et al., 2003).

Safety and Hazards

As with any chemical compound, handling “1-(3-bromo-4-fluorobenzyl)-3-piperidinecarboxamide” would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its potential hazards .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and chemical properties. It could potentially be explored for use in pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O/c14-11-6-9(3-4-12(11)15)7-17-5-1-2-10(8-17)13(16)18/h3-4,6,10H,1-2,5,7-8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLHBEFIDQBNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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